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Compound of Interest

2-Chloro-1-(4-hexylphenyl)propan-
Compound Name:

1-one
CAS No.: 554439-49-5
Cat. No.: B2934361

Get Quote

\ J

Part 1: Chemical Identity & Physiochemical
Profile[1][2][3]

This compound belongs to the class of alpha-haloketones. Its structure features a lipophilic
hexyl chain at the para-position of a phenyl ring, coupled to a reactive alpha-chlorinated
propanone side chain. This dual nature—nhighly lipophilic tail and highly electrophilic core—
defines its reactivity and handling requirements.

Nomenclature & Identification

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b2934361#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2934361?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property

Detail

IUPAC Name

2-Chloro-1-(4-hexylphenyl)propan-1-one

Common Synonyms

4'-Hexyl-2-chloropropiophenone;

-Chloro-4-hexylpropiophenone

C
Molecular Formula H

Clo
Molecular Weight 252.78 g/mol

Not widely listed in public registries; typicall
CAS Number cited as "I};exedronz Precurfor" A
SMILES CCCCCC1=CC=C(C=C1)C(=0)C(C)CI

hvsiochemical ies (Predicted,

Property Value /| Description
Pale yellow to amber oil or low-melting solid
Appearance .
(dependent on purity).
- _ ~340-350 °C (at 760 mmHg); decomposes
Boiling Point )
upon prolonged heating.
- Insoluble in water; highly soluble in DCM,
Solubility
chloroform, ethyl acetate, and methanol.
N Susceptible to photolytic degradation and
Stability o o )
hydrolysis in moist air (releasing HCI).
o Potent electrophile (alkylating agent);
Reactivity

lachrymator.

Part 2: Synthesis of Reference Standards
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For research and forensic applications, high-purity reference materials are required. The
industry-standard synthesis involves a Friedel-Crafts Acylation, which constructs the carbon
skeleton while introducing the halogen in a single or two-step process.

Synthetic Pathway (Friedel-Crafts Acylation)

The most direct route utilizes hexylbenzene and 2-chloropropionyl chloride, catalyzed by
aluminum chloride (

). This method is preferred for its atom economy and direct formation of the target skeleton.

Reaction Scheme:

Experimental Protocol

Note: This protocol is for the synthesis of analytical standards (~1g scale) and must be
performed in a fume hood due to the evolution of HCI gas and the lachrymatory nature of the
product.

Materials:

Hexylbenzene (1.0 eq)

2-Chloropropionyl chloride (1.1 eq)

Aluminum Chloride (

), anhydrous (1.2 eq)

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

o Apparatus Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar,
addition funnel, and an inert gas inlet (

or

). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCI emissions.
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e Lewis Acid Suspension: Charge the flask with

and anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.

e Acyl Chloride Addition: Add 2-chloropropionyl chloride dropwise to the suspension. Stir for 15
minutes to form the acylium ion complex.

e Substrate Addition: Dissolve hexylbenzene in a minimal amount of DCM and add it slowly to
the reaction mixture over 30 minutes. Critical: Maintain temperature < 5 °C to prevent
isomerization or polymerization.

e Reaction Phase: Allow the mixture to warm to room temperature (20-25 °C) and stir for 2—4
hours. Monitor progress via TLC (Hexane/EtOAc 9:1) or GC-MS.

e Quenching (Exothermic): Pour the reaction mixture slowly onto a slurry of crushed ice and
dilute HCI. This hydrolyzes the aluminum complex.

o Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine
organic phases.[1][2]

o Purification: Wash with water, saturated

, and brine. Dry over
and concentrate under reduced pressure.

« Isolation: The crude oil can be purified via flash column chromatography (Silica gel,
Hexane/DCM gradient) to yield the pure ketone.

Visualization of Synthetic Logic
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Figure 1: Mechanistic pathway for the Friedel-Crafts synthesis of the target alpha-chloroketone.

Part 3: Analytical Characterization

Validating the identity of 2-Chloro-1-(4-hexylphenyl)propan-1-one is critical for forensic
differentiation from other "designer" analogs.

Mass Spectrometry (GC-MS)

The fragmentation pattern is characteristic of alpha-chloroketones.
e Molecular lon (

): m/z 252 and 254 (3:1 ratio due to
isotopes).
e Base Peak: m/z 189. This corresponds to the 4-hexylbenzoyl cation (

), formed by alpha-cleavage (loss of the chlorinated ethyl group).

e Other Fragments:
o m/z 91 (Tropylium ion, characteristic of alkylbenzenes).
o m/z 217 (

, loss of chlorine radical).

Nuclear Magnetic Resonance ( -NMR)

Solvent:

, 400 MHz

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b2934361/docs?utm_src=pdf-body#technical-monograph-2-chloro-1-4-hexylphenyl-propan-1-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2934361?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Shift (
Multiplicity Integration Assignment
ppm)
Doublet ( Aromatic protons
7.85 2H
Hz) ortho to carbonyl.
Doublet ( Aromatic protons
7.28 2H
Hz) meta to carbonyl.
Quartet ( Alpha-proton (
5.25 1H
Hz) -Cl).
Benzylic
2.65 Triplet 2H
of hexyl chain.
Terminal methyl of
Doublet ( ]
1.72 3H propanone chain (
Hz)
).
] Internal methylene
1.25-1.35 Multiplet 8H _
protons of hexyl chain.
) Terminal methyl of
0.88 Triplet 3H

hexyl chain.

Part 4: Reactivity & Stability Profile

Understanding the reactivity of this molecule is essential for both synthesis (conversion to
amines) and stability studies (degradation).

Core Reactivity Modes
e Nucleophilic Substitution (
): The alpha-carbon is highly electrophilic due to the inductive effect of the carbonyl and the

leaving group ability of chlorine. This is the primary site for reaction with amines (to form
cathinones) or azides.
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e Reduction: The carbonyl group can be reduced to an alcohol (forming halohydrins) using

, or the entire ketone reduced to a methylene group (Clemmensen reduction).

» Photolytic Cleavage: Alpha-haloketones are sensitive to UV light, leading to radical formation
and degradation.

Degradation Pathways
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Figure 2: Primary reactivity and degradation pathways. Note: The amination pathway is shown
for chemical context only.

Part 5: Safety & Handling

Warning: 2-Chloro-1-(4-hexylphenyl)propan-1-one is a potent lachrymator (tear-inducing
agent) and skin irritant.

o Engineering Controls: All handling must occur within a certified chemical fume hood.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b2934361/docs?utm_src=pdf-body-img#technical-monograph-2-chloro-1-4-hexylphenyl-propan-1-one
https://www.benchchem.com/product/b2934361/docs?utm_src=pdf-body#technical-monograph-2-chloro-1-4-hexylphenyl-propan-1-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2934361?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

» Spill Management: Neutralize spills with a dilute solution of ammonia or sodium carbonate to
degrade the alpha-haloketone functionality before cleanup.

o Storage: Store under inert gas (

or

) at 2—-8 °C to prevent hydrolysis and discoloration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: 2-Chloro-1-(4-
hexylphenyl)propan-1-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2934361/docs#technical-monograph-2-chloro-1-4-
hexylphenyl-propan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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